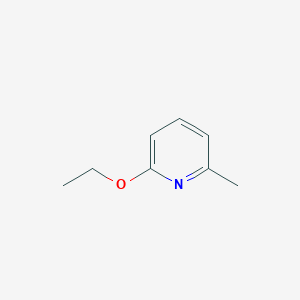
2-Methyl-3-phenylbenzoic acid
Descripción general
Descripción
2-Methyl-3-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It is a metabolite of pyrethroid pesticides and is used as a reference standard in food and environmental analysis .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenylbenzoic acid consists of a benzene ring substituted with a methyl group and a phenyl group at the 2nd and 3rd positions respectively, and a carboxylic acid group at the 1st position . The exact mass is 212.08400 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-phenylbenzoic acid are not fully detailed in the sources I found. The molecular weight is 212.24400 . More specific properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Metabolite of Pyrethroid Pesticides
2-Methyl-3-phenylbenzoic acid is a metabolite of pyrethroid pesticides . Pyrethroids are a class of synthetic pesticides that mimic the structure and pest control properties of the naturally-occurring pesticide pyrethrin, which comes from chrysanthemums. They are widely used in a variety of settings, including homes, gardens, and agricultural fields.
Marker in Human Exposure Studies
This compound is an important marker in human exposure studies . It can be used to assess the level of exposure to pyrethroid pesticides in humans. This is particularly important in occupational settings or regions where pyrethroid pesticides are heavily used.
Environmental Analysis
2-Methyl-3-phenylbenzoic acid is used in environmental analysis . Its presence and concentration in environmental samples can provide valuable information about the use and distribution of pyrethroid pesticides in the environment.
Pesticide/Herbicide and Metabolite Standards
This compound is used as a standard in the analysis of pesticides, herbicides, and their metabolites . Standards are essential in analytical chemistry as they allow for the calibration of instruments and the accurate quantification of analytes in samples.
Organic Synthesis
2-Methyl-3-phenylbenzoic acid can be used in organic synthesis . Organic synthesis is the process of constructing organic compounds via chemical reactions. The properties of this compound could make it a useful building block in the synthesis of more complex organic molecules.
Safety And Hazards
2-Methyl-3-phenylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water and seek medical attention if irritation persists . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If inhaled, remove to fresh air and seek medical attention if symptoms persist . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Propiedades
IUPAC Name |
2-methyl-3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAIMLUVGBVVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591273 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylbenzoic acid | |
CAS RN |
115363-11-6 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-3-phenylbenzoic acid in the context of pyrethroid exposure?
A1: 2-Methyl-3-phenylbenzoic acid is a significant metabolite of certain pyrethroid insecticides, such as fenpropathrin [, ]. Its presence in urine can serve as a biomarker, indicating exposure to these specific pyrethroids. [, ]. By measuring the levels of this metabolite, researchers can assess the extent of pyrethroid exposure in individuals or populations. [, ].
Q2: How is 2-Methyl-3-phenylbenzoic acid analyzed in urine samples?
A2: The provided research papers describe the use of gas chromatography-mass spectrometry (GC-MS) for the analysis of 2-Methyl-3-phenylbenzoic acid in urine samples [, ]. The method generally involves several key steps:
- Sample preparation: This includes enzymatic hydrolysis to cleave the metabolite from any conjugates and extraction using a suitable solvent like toluene [].
- Derivatization: The metabolite is often derivatized to improve its volatility and thermal stability for GC analysis. Common derivatizing agents include tert-butyldimethylsilyl or trimethylsilyl groups [].
- GC-MS analysis: The derivatized sample is injected into the GC system, separated based on its chemical properties, and detected by the mass spectrometer. This allows for the identification and quantification of 2-Methyl-3-phenylbenzoic acid in the urine sample [, ].
Q3: What are the limitations of using 2-Methyl-3-phenylbenzoic acid as a sole indicator of pyrethroid exposure?
A3: While 2-Methyl-3-phenylbenzoic acid serves as a useful biomarker for certain pyrethroids, relying solely on its presence might not provide a complete picture of total pyrethroid exposure. This is because:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)









![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)

